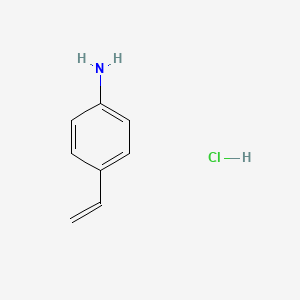

4-Vinylaniline hydrochloride

Description

Contextual Significance in Modern Organic Synthesis and Materials Science

4-Vinylaniline (B72439) hydrochloride serves as a pivotal monomer in the fields of organic synthesis and materials science. The presence of both a polymerizable vinyl group and a versatile amino group allows for the creation of functional polymers with tailored properties. sigmaaldrich.com These polymers, particularly poly(4-vinylaniline) (PVAN), are at the forefront of research for applications in conductive materials, biosensors, and advanced coatings. sigmaaldrich.comsigmaaldrich.com

In organic synthesis, the amino group of 4-vinylaniline can be readily modified, opening pathways to a diverse array of derivatives. This adaptability makes it a crucial intermediate for producing more complex molecules with specific functionalities.

The significance of 4-vinylaniline extends to materials science, where it is used to enhance the mechanical and chemical properties of resins, adhesives, and coatings. sigmaaldrich.comsigmaaldrich.com Its ability to be polymerized through various methods, including radical, cationic, and oxidative polymerization, provides a high degree of control over the final material's characteristics. sigmaaldrich.com

Historical Perspective of Research Development

The exploration of 4-vinylaniline and its derivatives has evolved considerably over the years. Early research focused on the fundamental polymerization of the monomer and characterization of the resulting polymers. A notable publication in The Journal of Organic Chemistry in 1988 detailed a synthesis route for 4-vinylaniline, laying the groundwork for future investigations. chemicalbook.comchemsynthesis.com

Subsequent research in the 1990s began to uncover the potential applications of these materials. For instance, a 1991 study in the journal Polymer explored the use of poly(1-vinylimidazole-co-4-aminostyrene) as a steric stabilizer for polyaniline colloids. chemchart.com Later in the decade, a 1999 publication in Macromolecules demonstrated the surface modification of poly(tetrafluoroethylene) films through graft copolymerization with 4-vinylaniline and aniline (B41778). chemchart.com

The 21st century has seen a surge in research focused on more sophisticated applications. A highly cited 2007 paper in Macromolecules described the creation of conductive hollow nanospheres of polyaniline using surface-initiated atom transfer radical polymerization (ATRP) of 4-vinylaniline. chemchart.com More recently, a 2012 study in Industrial & Engineering Chemistry Research investigated the use of poly(4-vinylaniline)-polyaniline bilayer-modified stainless steel to mitigate biocorrosion. chemchart.comacs.org

Scope and Objectives of Current Academic Inquiry

Current research on 4-vinylaniline hydrochloride is multifaceted, with a strong emphasis on developing advanced materials for cutting-edge applications. Key areas of investigation include:

Conductive Polymers and Biosensors: A primary focus is the development of electrically conductive materials for use in biosensors. sigmaaldrich.comlboro.ac.uk Researchers are exploring how to functionalize surfaces with poly(4-vinylaniline) to create flexible and biocompatible sensors for applications in regenerative medicine and for detecting specific analytes like mercury and cysteine. sigmaaldrich.comlboro.ac.uksigmaaldrich.com

Biomaterials and Biomedical Applications: The biocompatibility of polymers derived from 4-vinylaniline is a significant area of study. Research is underway to create conductive and biocompatible hydrogels for wound healing and to develop materials for bioelectronic applications that can interface with biological systems. sigmaaldrich.comacs.orgsigmaaldrich.com

Advanced Coatings and Surface Modifications: Scientists are investigating the use of 4-vinylaniline to create novel coatings with enhanced properties. This includes the development of antibacterial and anticorrosion coatings for materials used in harsh environments, such as marine applications. acs.org

Nanomaterials: The compound is being used in the functionalization of nanomaterials, such as carbon nanotubes and nanomagnetic particles, to impart specific properties and create new composite materials. chemicalbook.comscientificlabs.co.uk

The overarching objective of this research is to leverage the unique chemical properties of this compound to create innovative solutions for a range of technological challenges.

Physicochemical Properties of 4-Vinylaniline

| Property | Value |

| Molecular Formula | C₈H₉N |

| Molecular Weight | 119.16 g/mol |

| Boiling Point | 213-214 °C (lit.) |

| Density | 1.017 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.626 (lit.) |

| Melting Point | 23 °C |

This data is compiled from multiple sources. sigmaaldrich.comsigmaaldrich.comchemicalbook.comscientificlabs.co.uksigmaaldrich.comnih.gov

Structure

3D Structure of Parent

Properties

CAS No. |

111981-34-1 |

|---|---|

Molecular Formula |

C8H10ClN |

Molecular Weight |

155.62 g/mol |

IUPAC Name |

4-ethenylaniline;hydrochloride |

InChI |

InChI=1S/C8H9N.ClH/c1-2-7-3-5-8(9)6-4-7;/h2-6H,1,9H2;1H |

InChI Key |

SFEFZLHQUBUCKM-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC=C(C=C1)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements

Palladium-Catalyzed Cross-Coupling Approaches

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, provides a powerful method for the formation of carbon-carbon bonds. nih.gov The palladium-catalyzed coupling of an aryl halide with an alkene is a particularly effective strategy for the synthesis of styrenes, including 4-vinylaniline (B72439). rsc.org

Mechanistic Investigations of 4-Iodoaniline (B139537) and Ethylene (B1197577) Coupling

The palladium-catalyzed coupling of 4-iodoaniline with ethylene follows the generally accepted mechanism of the Heck reaction, which is a catalytic cycle involving several key steps. libretexts.org

The catalytic cycle is initiated by the oxidative addition of the aryl halide, in this case, 4-iodoaniline, to a low-valent palladium(0) species. This step forms a square planar palladium(II) complex. libretexts.org The reactivity of the aryl halide is crucial, with iodides being more reactive than bromides or chlorides.

Following oxidative addition, the migratory insertion of the alkene (ethylene) into the palladium-carbon bond occurs. libretexts.org For this to happen, a coordination site on the palladium complex must be available, which may require the dissociation of a ligand. The ethylene molecule coordinates to the palladium center, and subsequent insertion leads to a new palladium-alkyl intermediate. Studies on similar systems have shown that this insertion is typically stereoselective, occurring in a syn manner. libretexts.org

The next step is β-hydride elimination , where a hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final product, 4-vinylaniline. libretexts.org This step is crucial for determining the regioselectivity of the reaction.

Finally, reductive elimination of the palladium-hydride species, typically in the presence of a base, regenerates the active palladium(0) catalyst, allowing the catalytic cycle to continue. libretexts.org The base is essential for neutralizing the hydrogen halide produced during the reaction.

Optimization Parameters for Reaction Efficiency and Regioselectivity

The efficiency and selectivity of the Heck reaction are influenced by several parameters, including the choice of catalyst, solvent, base, and reaction temperature.

Table 1: Key Parameters for Optimization of the Heck Reaction

| Parameter | Influence on the Reaction | Examples of Optimization |

| Palladium Source | The nature of the palladium precursor affects catalyst activity and stability. | Pd(OAc)₂, PdCl₂, Pd/C, and palladacycles have been used. Ligandless catalysts are attractive for industrial applications but may only be suitable for highly reactive substrates. nih.gov |

| Ligands | Phosphine ligands are commonly used to stabilize the palladium catalyst and influence its reactivity and selectivity. | Bulky electron-rich phosphines can lead to highly active, coordinatively unsaturated palladium complexes. nih.gov |

| Solvent | The solvent can influence catalyst solubility, reaction rate, and selectivity. | Polar aprotic solvents like DMF, NMP, and DMA are common. The use of σ-donating solvents like DMA has been shown to be crucial for high selectivity in some Heck reactions. nih.gov |

| Base | The base is required to neutralize the acid formed during the reaction and to regenerate the Pd(0) catalyst. | Inorganic bases (e.g., Na₂CO₃, K₂CO₃) and organic bases (e.g., triethylamine) are frequently used. |

| Temperature | Reaction temperature affects the reaction rate and can influence side reactions. | Temperatures are often elevated, typically above 100 °C, although milder conditions are desirable. nih.gov |

| Additives | Additives such as tetralkylammonium salts can enhance reaction rates and improve catalyst stability. | The use of arenediazonium salts as "super-electrophiles" has been shown to enable ultra-fast Heck reactions for the synthesis of styrenes. rsc.org |

For electronically non-biased olefins like ethylene, achieving high regioselectivity can be challenging. However, careful tuning of the catalyst system and reaction conditions can favor the formation of the desired terminal alkene product. nih.gov

Scalability Considerations for Laboratory and Industrial Production

The transition of a synthetic protocol from the laboratory to an industrial scale introduces several challenges, including cost, safety, and environmental impact. The Heck reaction has been successfully implemented in the industrial production of fine chemicals. nih.gov

For the synthesis of 4-vinylaniline, a continuous-flow process using a tube-in-tube gas-liquid reactor has been described for the Heck reaction of aryl iodides with ethylene. researchgate.net This approach offers several advantages for scalability, including enhanced safety when handling gaseous reagents like ethylene, improved heat and mass transfer, and the potential for automation and process control.

The cost of the palladium catalyst is a significant factor in large-scale production. Therefore, developing highly active catalysts with high turnover numbers and efficient catalyst recycling protocols is crucial for economic viability. nih.gov The use of heterogeneous catalysts, such as palladium supported on carbon (Pd/C), can simplify catalyst separation and recycling. nih.gov

Alternative Synthetic Routes

While palladium-catalyzed cross-coupling is a powerful tool, other synthetic strategies for the preparation of 4-vinylaniline are also employed, each with its own set of advantages and challenges.

Reduction of Nitroarene Precursors: Challenges in Selectivity and Side-Product Formation

A common alternative route to 4-vinylaniline is the chemoselective reduction of 4-nitrostyrene (B89597). rsc.org The primary challenge in this transformation is the selective reduction of the nitro group to an amine while leaving the vinyl group intact. Many traditional reducing agents can also reduce the carbon-carbon double bond, leading to the formation of 4-ethylaniline (B1216643) as a significant side-product.

Table 2: Comparison of Reducing Agents for Nitroarenes

| Reducing Agent | Advantages | Disadvantages and Side-Products |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Often highly efficient for nitro group reduction. | Can lead to the reduction of the vinyl group, forming 4-ethylaniline. researchgate.net |

| Metal Hydrides (e.g., LiAlH₄) | Powerful reducing agents. | Can reduce other functional groups and may lead to the formation of azo compounds from aromatic nitro compounds. |

| Metal-Acid Systems (e.g., Fe/HCl, SnCl₂/HCl) | Milder conditions, often more selective. | Can generate significant amounts of metal waste. |

| Sodium Sulfide (Na₂S) | Can be selective for the reduction of one nitro group in the presence of others. | Generally does not reduce aliphatic nitro groups. |

The choice of catalyst and reaction conditions is critical to achieving high selectivity. Kinetic studies on the catalytic reduction of 4-nitrophenol, a related compound, have shown that the reaction often proceeds through a 4-hydroxylaminophenol intermediate. capes.gov.br Understanding the reaction mechanism, such as through the Langmuir-Hinshelwood model for heterogeneous catalysis, can aid in the design of more selective catalysts. nih.govrsc.org

Emerging Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 4-vinylaniline to develop more sustainable and environmentally benign processes. nih.gov

One promising area is the use of photocatalysis . The selective hydrogenation of 4-nitrostyrene to 4-vinylaniline has been achieved with high selectivity and conversion rates using novel photocatalysts under visible light irradiation. rsc.org For example, a hybrid nanocatalyst composed of copper nanoparticles on carbon dots has been shown to be highly effective. rsc.org Solar-accelerated processes using multicomponent photocatalysts like Cu₃P–CDs–Cu have also been developed, offering an energy-efficient route.

Biocatalysis represents another important green chemistry approach. The use of enzymes, such as nitroreductases, for the reduction of nitroaromatics to anilines is gaining attention. nih.govacs.org These enzymatic reactions can be highly chemoselective and operate under mild, aqueous conditions, reducing the need for harsh reagents and organic solvents. Continuous-flow processes using immobilized nitroreductases have been developed, demonstrating the potential for scalable and sustainable aniline (B41778) synthesis. nih.govacs.org

The development of syntheses in greener solvents, such as water or bio-based solvents, and the use of recyclable catalysts are also key aspects of emerging green methodologies for the production of 4-vinylaniline hydrochloride. nih.gov

Photoredox Catalysis and Electrochemical Activation

The synthesis of vinylanilines, including 4-vinylaniline, has benefited from the advancements in photoredox catalysis. This method utilizes visible light to initiate chemical reactions, offering a more sustainable and efficient alternative to traditional synthetic routes that often require high-energy ultraviolet light. sigmaaldrich.com Photoredox catalysis operates through single-electron transfer (SET) processes, which generate reactive intermediates capable of forming complex molecular structures under mild conditions. sigmaaldrich.com This approach is particularly valuable for creating carbon-carbon bonds, a fundamental process in the synthesis of many organic molecules. sigmaaldrich.com

One notable application of this technology is the solar-accelerated chemoselective hydrogenation of 4-nitrostyrene to 4-vinylaniline. rsc.org This process can be achieved using a multicomponent photocatalyst system, such as carbon dot-induced copper over copper(I) phosphide (B1233454) (Cu/Cu3P), without the need for a sacrificial reagent. rsc.org In this system, the carbon dots act as both a reductant, facilitating the formation of metallic copper, and as a hole-trapping agent. rsc.org The metallic copper, in turn, promotes the migration of excited electrons to the surface, accelerating the activation of the reducing agent for the selective reduction of the nitro group in 4-nitrostyrene to the amine group in 4-vinylaniline. rsc.org

Electrochemical activation represents another modern approach to chemical synthesis. While specific examples detailing the electrochemical synthesis of this compound are not prevalent in the provided search results, the principles of electrochemical activation are widely applied in organic synthesis to drive reactions that are otherwise challenging.

Catalyst-Free and Solvent-Minimizing Protocols

In the pursuit of greener and more efficient chemical processes, catalyst-free and solvent-minimizing protocols have gained significant attention. While the direct synthesis of this compound without a catalyst is not explicitly detailed, related catalyst-free reactions for similar structures have been developed. For instance, an efficient protocol for the synthesis of 4-vinylphenols has been established through the catalyst-free decarboxylation of trans-4-hydroxycinnamic acids. nih.govnih.gov This method demonstrates good functional group tolerance and avoids polymerization, a common side reaction. nih.govnih.gov

Similarly, catalyst-free methods have been developed for the synthesis of other vinyl-substituted aromatic compounds. One such example is the facile synthesis of 2-vinylquinolines through a direct deamination reaction that occurs during a Mannich synthesis. rsc.org These examples highlight a growing trend towards developing synthetic routes that eliminate the need for, often expensive and toxic, catalysts and reduce the use of organic solvents. rsc.orgrsc.org

Metal-Free and Chemoselective Reduction Methods

A significant advancement in the synthesis of anilines from nitroaromatic compounds is the development of metal-free reduction methods. These methods offer a more environmentally friendly alternative to traditional metal-catalyzed reductions, which often employ precious or heavy metals.

One highly effective metal-free method involves the use of tetrahydroxydiboron (B82485) (B2(OH)4) as a reductant. organic-chemistry.orgorganic-chemistry.org This reagent, in combination with an organocatalyst like 4,4'-bipyridine, can rapidly and chemoselectively reduce aromatic nitro compounds at room temperature. organic-chemistry.org This system exhibits excellent functional group tolerance, leaving sensitive groups such as vinyl, ethynyl, and carbonyl functionalities intact. organic-chemistry.org The reaction is typically complete within minutes and can be performed in solvents like dimethylformamide (DMF). organic-chemistry.org

Another approach utilizes tetrahydroxydiboron in water, which serves as both the solvent and a hydrogen donor under mild conditions. organic-chemistry.org This method also demonstrates good functional group tolerance and high yields, providing a green and efficient route to various aromatic amines. organic-chemistry.org The proposed mechanism involves the coordination of the nitroaromatic compound with B2(OH)4 and water, followed by hydrolysis to produce the corresponding aniline. organic-chemistry.org

These metal-free reduction strategies are highly relevant for the synthesis of 4-vinylaniline from 4-nitrostyrene, as they allow for the selective reduction of the nitro group without affecting the vinyl group. This chemoselectivity is a crucial advantage over many traditional catalytic hydrogenation methods. organic-chemistry.org

Purification and Isolation Techniques for Research Applications

The purity of this compound is critical for its successful application in research and subsequent chemical reactions. Two common and effective methods for its purification are column chromatography and recrystallization.

Column Chromatography

Column chromatography is a widely used technique for the separation and purification of individual chemical compounds from a mixture. For 4-vinylaniline, silica (B1680970) gel is a common stationary phase. sielc.com The crude product is loaded onto the column, and a solvent system, known as the eluent, is passed through the column.

A typical eluent for the purification of 4-vinylaniline is a mixture of ethyl acetate (B1210297) and hexane. sielc.com The separation is based on the differential adsorption of the components of the mixture to the silica gel. By carefully selecting the eluent composition, 4-vinylaniline can be effectively separated from impurities. The purity of the collected fractions is often monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). sielc.com

Recrystallization

Recrystallization is another powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure this compound is dissolved in a suitable hot solvent or a solvent mixture, such as ethanol (B145695) and water.

As the solution cools, the solubility of the this compound decreases, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the solvent. The purified crystals can then be collected by filtration. The process can be repeated to achieve higher purity levels.

Advanced Reaction Chemistry and Functional Group Transformations

Electrophilic Aromatic Substitution Reactions

4-Vinylaniline (B72439), also known as 4-aminostyrene, possesses a chemical structure that is highly susceptible to electrophilic aromatic substitution. The presence of the amino group (-NH₂) strongly activates the benzene (B151609) ring, directing incoming electrophiles to the ortho and para positions. This is due to the electron-donating nature of the amino group through resonance, which increases the electron density of the aromatic ring. doubtnut.com

However, the vinyl group (-CH=CH₂) can also influence the reactivity and regioselectivity of these reactions. While the amino group is a powerful activating group, the vinyl group can participate in addition reactions, which can sometimes compete with aromatic substitution. smolecule.com

Common electrophilic aromatic substitution reactions for aromatic amines include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. unacademy.com For instance, the reaction of 4-vinylaniline with a nitrating agent would be expected to yield nitro derivatives, with the nitro group predominantly substituting at the positions ortho to the amino group. Similarly, halogenation with reagents like bromine would lead to the formation of bromo-substituted 4-vinylaniline. The specific conditions of the reaction, such as the choice of solvent and temperature, can be optimized to favor substitution on the aromatic ring over addition to the vinyl group.

It is important to note that under acidic conditions, such as those often employed in electrophilic aromatic substitution, the amino group of 4-vinylaniline will be protonated to form the anilinium ion (-NH₃⁺). This protonated form is a deactivating group and a meta-director, which would significantly alter the outcome of the reaction. Therefore, careful control of the reaction pH is crucial.

Oxidation Pathways and Quinone/Derivative Formation

The oxidation of 4-vinylaniline can proceed through different pathways, potentially leading to the formation of quinones or other oxidized derivatives. smolecule.com The aromatic amine functionality is susceptible to oxidation, which can result in the formation of polymeric materials or complex mixtures. mdpi.com

Quinones are a class of organic compounds derived from the oxidation of aromatic compounds, such as phenols and anilines. wikipedia.org The oxidation typically involves the conversion of an even number of -CH= groups into -C(=O)- groups. wikipedia.org In the case of 4-vinylaniline, oxidation could theoretically lead to the formation of a quinone-imine or a benzoquinone derivative, although the reaction can be complex.

Studies on the enzymatic oxidation of 4-vinylaniline using laccase from Trametes versicolor have shown that instead of the expected polymeric products, a dimeric cyclobutane (B1203170) derivative was formed in a 40% yield. mdpi.com This suggests a [2+2] olefin cycloaddition reaction, a novel finding for an enzymatically catalyzed reaction. mdpi.com This unexpected outcome highlights the complex reactivity of 4-vinylaniline under oxidative conditions. In other studies, the bio-oxidation of similar aromatic amines resulted in the formation of oxygenated quinone-like products. mdpi.com

The electrochemical oxidation of poly(4-vinylaniline) (P4VA), a polymer derived from 4-vinylaniline, shows redox peaks corresponding to the transition between the emeraldine (B8112657) and pernigraniline forms, which involves quinoid structures. This further supports the potential for quinone and quinone-like structures to be formed from the oxidation of 4-vinylaniline and its derivatives.

Reduction Chemistry of the Vinyl Moiety to Ethyl Analogs

The vinyl group of 4-vinylaniline can be selectively reduced to an ethyl group, yielding 4-ethylaniline (B1216643). This transformation is a common and important reaction in organic synthesis, allowing for the modification of the electronic and steric properties of the molecule while preserving the aromatic amine functionality.

A standard method for the reduction of a vinyl group is catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and nickel-based catalysts.

Recent research has focused on developing highly chemoselective catalysts for the hydrogenation of substituted nitrostyrenes to the corresponding vinylanilines or ethylamines. For example, graphene-encapsulated nickel and palladium nanoparticle core-shell structures have been shown to be highly active and selective catalysts for the hydrogenation of 4-nitrostyrene (B89597). chemrxiv.org By simply changing the reaction conditions (solvent, temperature, and pressure), high selectivity towards 4-vinylaniline, 4-ethylaniline (referred to as 4-ethylbenzenamine), or 1-ethyl-4-nitrobenzene could be achieved. chemrxiv.org Specifically, a selectivity of 99% for 4-ethylaniline was obtained using these novel catalysts. chemrxiv.org

The choice of solvent can also play a crucial role in the selectivity of the reduction. For instance, in a non-polar solvent like cyclohexane, a nitrogen-doped palladium catalyst (Pd@NC-2) was found to hydrogenate the C=C double bond without affecting the nitro group, a reactivity that is rarely reported. chemrxiv.org This demonstrates the potential for fine-tuning the reaction conditions to achieve the desired reduction product.

Nucleophilic Additions and Cascade Reactions

The vinyl group in 4-vinylaniline is an electron-rich double bond, making it susceptible to attack by electrophiles rather than nucleophiles. However, the amino group can act as a nucleophile. smolecule.com Furthermore, under certain conditions, the vinyl group can be activated to undergo nucleophilic attack.

One example of a reaction involving the nucleophilic character of the amino group is its reaction with maleic anhydride (B1165640) to form N-(4-vinylphenyl)maleamic acid. This reaction proceeds via the nucleophilic attack of the aniline's amine group on the anhydride.

Cascade reactions involving 4-vinylaniline have also been reported. For instance, a reaction of vinylanilines with a difluorocarbene precursor and anilines was developed to afford 2-aminoquinoline (B145021) derivatives. researchgate.net This multicomponent reaction proceeds through the in-situ generation of an isocyanide from the condensation of a primary aniline (B41778) with difluorocarbene, followed by a series of steps leading to the quinoline (B57606) product. researchgate.net

Another example is the laccase-catalyzed oxidation of 4-vinylaniline, which surprisingly led to a [2+2] olefin cycloaddition, forming a cyclobutane ring. mdpi.com While this is an oxidation reaction, it demonstrates the potential for the vinyl group to participate in unexpected cascade or cycloaddition reactions.

Comparative Reactivity Studies with Related Aromatic Amines (e.g., Hydroamination Reactions)

The reactivity of 4-vinylaniline can be compared to other substituted anilines and styrenes in various reactions, such as hydroamination. Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond.

In an iodine-catalyzed hydroamination reaction, it was found that 4-vinylaniline failed to give the desired product. semanticscholar.orgacs.org This was attributed to the electron-donating amino group, which deactivates the vinyl moiety towards this specific reaction. In contrast, styrene (B11656) derivatives with electron-withdrawing groups, such as 4-vinylphenyl acetate (B1210297), reacted smoothly to give high yields of the hydroaminated product. semanticscholar.org Styrene derivatives with moderately electron-donating groups, like methoxy (B1213986) and anilide substituents, provided moderate yields. semanticscholar.org

This trend highlights the significant influence of the electronic nature of the substituent on the aromatic ring on the reactivity of the vinyl group. Electron-withdrawing groups enhance the reactivity of the vinyl group towards nucleophilic attack in this context, while strong electron-donating groups like the amino group in 4-vinylaniline have the opposite effect.

The table below summarizes the reactivity of 4-vinylaniline and related compounds in the iodine-catalyzed hydroamination reaction.

Table 1: Reactivity of 4-Vinylaniline and Derivatives in Iodine-Catalyzed Hydroamination

| Compound | Substituent on Phenyl Ring | Reaction Outcome | Reference |

|---|---|---|---|

| 4-Vinylaniline | -NH₂ (strong electron-donating) | No reaction | semanticscholar.org |

| 4-Vinylphenyl acetate | -OCOCH₃ (electron-withdrawing) | High yield of product | semanticscholar.org |

| Methoxy-substituted styrene | -OCH₃ (electron-donating) | Moderate yield of product | semanticscholar.org |

| Anilide-substituted styrene | -NHCOR (electron-donating) | Moderate yield of product |

Polymerization Science and Macromolecular Engineering

Homopolymerization Mechanisms of 4-Vinylaniline (B72439)

4-Vinylaniline can be polymerized through several mechanisms, including radical, cationic, and oxidative polymerization. krackeler.comsigmaaldrich.com The choice of method influences the resulting polymer's structure, molecular weight, and properties.

Radical polymerization is a common method for polymerizing 4-vinylaniline. krackeler.comsigmaaldrich.com Studies have investigated the use of various initiators and conditions to control the polymerization process. For instance, soap-free emulsion polymerization has been employed to synthesize poly(4-vinylaniline) colloids. researchgate.net The choice of initiator, whether cationic or anionic, has been shown to significantly impact the dispersion stability of the resulting polymer particles. researchgate.net When cationic initiators are used, stable dispersions are generally obtained. researchgate.net Conversely, anionic initiators can lead to particle aggregation due to electrostatic attraction between the different charges on the polymer surface. researchgate.net

Kinetic studies on the thermal autopolymerization of related vinylbenzyl monomers have provided insights into the polymerization behavior, revealing the influence of substituents on the activation energy required for polymerization. rsc.org For instance, the presence of a piperidine (B6355638) ring in 4-vinylbenzyl piperidine was found to lower the activation energy for thermal polymerization compared to styrene (B11656). rsc.org

Cationic polymerization offers another route to synthesize poly(4-vinylaniline). krackeler.comsigmaaldrich.com This method is suitable for monomers with electron-donating groups, like the amino group in 4-vinylaniline, which can stabilize the propagating cationic center. wikipedia.org Common initiators for cationic polymerization include Lewis acids such as SnCl₄, AlCl₃, BF₃, and TiCl₄, often used with a co-initiator like water or an alcohol. wikipedia.org

Oxidative polymerization is a key method for creating conductive polymers. In the context of 4-vinylaniline, oxidative graft polymerization of aniline (B41778) onto a poly(4-vinylaniline) backbone is a frequently used technique to produce conductive polyaniline (PANI) structures. nih.govacs.org This approach has been utilized to functionalize various substrates, including silicon surfaces and bacterial cellulose (B213188), to impart electrical conductivity. nih.govacs.org The process typically involves the use of an oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. acs.org The resulting polyaniline is often in its conductive emeraldine (B8112657) form, exhibiting characteristic redox peaks. nih.govlboro.ac.uk

Anionic living polymerization is a powerful technique for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net However, the amino group of 4-vinylaniline is acidic and would terminate the anionic polymerization. Therefore, it is necessary to protect the amino group before polymerization. researchgate.net This is a common strategy for monomers with functional groups that are incompatible with anionic polymerization conditions. researchgate.net

The protection of the functional group allows the monomer to undergo smooth anionic polymerization, yielding a "living polymer." researchgate.net After polymerization, the protecting groups can be quantitatively removed to regenerate the amino functionality, resulting in well-defined poly(4-vinylaniline). researchgate.net This method has been successfully applied to various styrene derivatives with protected hydroxyl and amino groups, yielding polymers that are difficult to prepare by other means. afinitica.com

Copolymerization Strategies

Copolymerization of 4-vinylaniline with other monomers allows for the creation of materials with a wide range of properties. Controlled radical polymerization techniques are particularly useful for synthesizing well-defined copolymers.

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), are instrumental in designing complex polymer architectures. sigmaaldrich.com These techniques allow for the synthesis of polymers with predetermined molecular weights and low polydispersity. sigmaaldrich.com

Surface-initiated atom transfer radical polymerization (SI-ATRP) is a robust method for grafting polymer brushes from various surfaces. acs.orgfrontiersin.org This "grafting from" approach involves immobilizing an initiator on a substrate, from which the polymer chains grow. frontiersin.org SI-ATRP has been extensively used to modify surfaces with poly(4-vinylaniline) and its derivatives.

For example, SI-ATRP has been employed to graft poly(4-vinylaniline) from stainless steel, silica (B1680970) nanoparticles, and bacterial cellulose. nih.govlboro.ac.ukacs.orgscribd.com The process typically involves the immobilization of an initiator, such as a trichlorosilane (B8805176) coupling agent with a suitable functional group, onto the surface. acs.orgscribd.com The subsequent ATRP of 4-vinylaniline is then carried out in the presence of a catalyst system, often a copper complex with a ligand like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). acs.orgscribd.com

Kinetic studies of SI-ATRP have shown a linear increase in the graft concentration with reaction time, which is characteristic of a controlled or "living" polymerization process. rsc.org This control allows for the synthesis of well-defined polymer brushes with specific thicknesses and functionalities. The versatility of SI-ATRP also enables the creation of more complex structures, such as block copolymers, by sequential polymerization of different monomers. rsc.org

Table 1: Research Findings on Polymerization of 4-Vinylaniline

| Polymerization Method | Substrate/System | Key Findings |

|---|---|---|

| Radical Polymerization | Soap-free emulsion | Initiator charge affects dispersion stability; cationic initiators yield stable colloids. researchgate.net |

| Oxidative Polymerization | Poly(4-vinylaniline) backbone | Forms conductive polyaniline (PANI) grafts. nih.govacs.org |

| Anionic Living Polymerization | Protected 4-vinylaniline | Allows for synthesis of well-defined poly(4-vinylaniline) with controlled molecular weight. researchgate.netafinitica.com |

| SI-ATRP | Stainless steel, Silica nanoparticles, Bacterial cellulose | Enables grafting of well-defined polymer brushes from surfaces. nih.govlboro.ac.ukacs.orgscribd.com |

| SI-ATRP | Si(100) surface | Kinetic studies show a controlled, "living" graft polymerization process. rsc.org |

Controlled Radical Polymerization (CRP) Techniques

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization that allows for the synthesis of polymers with controlled molecular weight and low polydispersity. wikipedia.orgscispace.com This technique utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization process. wikipedia.org The advantages of RAFT polymerization include its applicability to a wide range of monomers and tolerance of various functional groups and reaction conditions. scispace.comsigmaaldrich.com

While direct studies on the RAFT polymerization of 4-vinylaniline hydrochloride are not extensively detailed in the provided search results, the successful RAFT polymerization of structurally similar monomers, such as 4-vinylbenzaldehyde (B157712) (VBA), has been demonstrated. nih.govnih.gov In the case of VBA, RAFT polymerization using S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) as the CTA and 2,2′-azobis(isobutyronitrile) (AIBN) as the initiator yielded well-defined polymers with controlled molecular weights and low polydispersity indices (PDI < 1.17). nih.govnih.gov The linear relationship between the number-average molecular weight (Mn) and monomer conversion confirmed the living characteristics of the polymerization. nih.govnih.gov This suggests the potential for similar controlled polymerization of 4-vinylaniline using RAFT techniques to produce well-defined poly(4-vinylaniline) architectures.

Graft Copolymerization onto Substrates

Graft copolymerization of 4-vinylaniline onto various substrates has been a key strategy to impart new functionalities, particularly electrical conductivity, to the surfaces of otherwise inert materials.

Bacterial Cellulose (BC): Bacterial cellulose, a biopolymer with a nanofibrillar network structure, has been functionalized with 4-vinylaniline. nih.govresearchgate.net This is achieved through surface-initiated atom transfer radical polymerization (SI-ATRP) of 4-vinylaniline, followed by the in situ chemical oxidative polymerization of aniline to form a poly(4-vinylaniline)/polyaniline (PVAN/PANI) bilayer. nih.govresearchgate.net This modification renders the BC electrically conductive, making it suitable for applications such as flexible electrochemical biosensors. nih.govsigmaaldrich.comsigmaaldrich.com The presence of the PVAN interlayer promotes the formation of a uniform PANI layer with desirable nanostructures. lboro.ac.uk

Poly(tetrafluoroethylene) (PTFE) Film: The surface of poly(tetrafluoroethylene) (PTFE) films, known for their inertness, has been successfully modified by graft copolymerization with 4-vinylaniline. acs.orgnus.edu.sgscientificlabs.co.uktaylorfrancis.com The process typically involves pretreatment of the PTFE surface with argon plasma, followed by UV-induced graft copolymerization of 4-vinylaniline. acs.org The yield of the grafted poly(4-vinylaniline) increases with monomer concentration and the duration of UV irradiation. acs.org Subsequent oxidative copolymerization with aniline imparts electrical conductivity to the PTFE surface, with the surface resistivity being significantly reduced. acs.org

Si(100) Surfaces: Hydrogen-terminated silicon (H-Si(100)) surfaces can be functionalized through the UV-induced reactive coupling of 4-vinylaniline. scientificlabs.co.uknih.govacs.orguum.edu.my This creates a monolayer of 4-vinylaniline on the silicon surface. This modified surface can then be further functionalized, for instance, by the oxidative graft polymerization of aniline onto the aniline moieties of the coupled 4-vinylaniline molecules. nih.govacs.org This process has been used to create "synthetic metal" surfaces and to facilitate the electroless deposition of metals like copper. nih.govacs.org The grafted 4-vinylaniline layer not only provides sites for catalyst chemisorption but also acts as an adhesion promotion layer. nih.gov

Co-polymerization with Conventional Vinyl Monomers

The vinyl group in 4-vinylaniline allows for its copolymerization with conventional vinyl monomers, leading to the development of new polymers with tailored properties.

While direct copolymerization studies of this compound with styrene and methyl methacrylate (B99206) are not extensively detailed, a novel benzoxazine (B1645224) monomer containing a vinyl group (P-4va), synthesized from 4-vinylaniline, has been successfully copolymerized with these monomers. utm.mynih.gov

Styrene (St) and Methyl Methacrylate (MMA): Radical copolymerization of the 4-vinylaniline-derived benzoxazine monomer (P-4va) with styrene and methyl methacrylate, using 2,2'-azobisisobutyronitrile (AIBN) as an initiator, yields copolymers with pendant benzoxazine units. utm.mynih.gov The resulting copolymers, P(P-4va-co-St) and P(P-4va-co-MMA), have weight-average molecular weights ranging from 1900 to 51,500, depending on the comonomer. nih.gov Subsequent thermal curing of these copolymers leads to the ring-opening polymerization of the benzoxazine units, resulting in crosslinked materials with high glass transition temperatures (Tg) and improved thermal stability. utm.mynih.gov For instance, a tough cured film is obtained from the copolymer with MMA. nih.gov

The following table summarizes the copolymerization of the 4-vinylaniline-derived benzoxazine monomer (P-4va) with vinyl monomers.

| Comonomer | Initiator | Resulting Copolymer | Key Properties of Cured Copolymer |

| Styrene (St) | AIBN | P(P-4va-co-St) | High glass transition temperature |

| Methyl Methacrylate (MMA) | AIBN | P(P-4va-co-MMA) | Tough, transparent film with improved thermal properties |

Functional Polymer Architectures

The polymerization of this compound, either alone or with other monomers and materials, gives rise to a variety of functional polymer architectures with unique and valuable properties.

Poly(4-vinylaniline) (PVAN) and Polyaniline (PANI) Bilayer Systems

A significant application of 4-vinylaniline is in the creation of poly(4-vinylaniline) (PVAN) and polyaniline (PANI) bilayer systems. These bilayers are typically formed by first grafting a layer of PVAN onto a substrate, followed by the in situ oxidative polymerization of aniline to form the PANI layer. nih.govacs.orgfigshare.com

These bilayer systems have been applied to various substrates:

Bacterial Cellulose (BC): On bacterial cellulose, the PVAN/PANI bilayer imparts electrical conductivity, with a conductivity as high as (4.5 ± 1.7) × 10−2 S cm−1 being reported. lboro.ac.uk These conductive nanocomposites are also thermally stable up to 225°C and have shown good biocompatibility with neural stem cells. lboro.ac.uk The resulting material has a low charge-transfer resistance (as low as 21 Ω) and high capacitance (up to 39 μF), making it a promising candidate for flexible electrochemical biosensors. nih.gov

Stainless Steel (SS): When applied to stainless steel, the PVAN-PANI bilayer coatings have been shown to be effective in mitigating biocorrosion caused by sulfate-reducing bacteria (SRB) in seawater. acs.orgfigshare.com The quaternization of the bilayer with hexylbromide can also introduce biocidal functionality, reducing bacterial adhesion and biofilm formation. acs.org

The following table highlights the properties of PVAN/PANI bilayer systems on different substrates.

| Substrate | Key Properties | Potential Application |

| Bacterial Cellulose (BC) | Electrical conductivity up to (4.5 ± 1.7) × 10−2 S cm−1, thermal stability up to 225°C, biocompatible. lboro.ac.uk | Flexible electrochemical biosensors, bioelectronic interfaces. nih.govlboro.ac.uk |

| Stainless Steel (SS) | High resistance to biocorrosion by SRB, antibacterial properties. acs.org | Protective coatings for steel-based equipment in marine environments. acs.orgfigshare.com |

Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs) via Inverse Vulcanization

A novel class of functional polymers, known as Chalcogenide Hybrid Inorganic/Organic Polymers (CHIPs), can be synthesized using 4-vinylaniline through a process called inverse vulcanization. rsc.orgnsf.govresearchgate.net This process involves the direct copolymerization of elemental sulfur with vinylic comonomers. nsf.gov

The synthesis of poly(sulfur-random-vinylaniline) (poly(S-r-VA)) is achieved by the inverse vulcanization of elemental sulfur with 4-vinylaniline, without the need to protect the amine functional group. rsc.orgnsf.gov The resulting polymer, a CHIP, contains free aryl amine groups that are available for post-polymerization modifications, such as reactions with acid chlorides and isocyanates, to enhance mechanical properties. rsc.orgnsf.gov These materials exhibit a single glass transition temperature (Tg), which is indicative of a true copolymer, and the Tg increases with a higher content of the 4-vinylaniline comonomer. nsf.gov

Conductive Resin and Hydrogel Formulations

4-Vinylaniline serves as a precursor for the development of conductive resins and hydrogels. sigmaaldrich.comsigmaaldrich.comgoogle.com Its ability to polymerize into conductive structures like polyaniline (PANI) and poly(4-vinylaniline) (PVAN) is central to these applications.

Conductive Resins: 4-Vinylaniline is used as a crosslinking agent in the production of resins, where its polymerization enhances the mechanical properties and thermal stability of the final material. The resulting conductive polymers find use in electrochemical devices and flexible electronics.

Conductive Hydrogels: 4-Vinylaniline is a precursor in the preparation of conductive and biocompatible hydrogels. sigmaaldrich.comsigmaaldrich.com These hydrogels have potential applications in areas such as wound healing due to their unique combination of electrical conductivity and biocompatibility. sigmaaldrich.comsigmaaldrich.com For instance, polyaniline-based hydrogels are known for their electroactivity. mdpi.com The incorporation of materials like bacterial cellulose functionalized with PVAN/PANI bilayers can lead to flexible and conductive hydrogel-like materials for biomedical applications. nih.govlboro.ac.uk

Derivatization and Chemical Modification Strategies for 4 Vinylaniline Hydrochloride

4-Vinylaniline (B72439) hydrochloride serves as a versatile building block in organic synthesis and materials science due to its dual functionality: a polymerizable vinyl group and a reactive primary amine. These functional groups allow for a wide range of chemical modifications, enabling the creation of complex molecules and functional materials. This section details several key derivatization and chemical modification strategies involving 4-vinylaniline.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the chemical environments of each atom. It is important to note that while data for the free base, 4-vinylaniline (B72439) (also known as 4-aminostyrene), is more commonly published, the protonation of the amine group to form the hydrochloride salt (-NH₃⁺) induces significant changes in the NMR spectrum, particularly downfield shifts for adjacent nuclei.

Proton NMR (¹H NMR) identifies the different types of protons in a molecule and their relationships. In 4-vinylaniline, the spectrum is characterized by signals from the vinyl group and the aromatic ring. The vinyl group typically displays a complex splitting pattern known as an AMX or ABX system, corresponding to the three non-equivalent vinyl protons. The aromatic protons often appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

In a study involving the partial hydrogenation of 4-ethynylaniline, the resulting 4-vinylaniline showed characteristic olefin proton signals. wiley-vch.de For instance, one of the olefinic protons of 4-vinylaniline in a mixture was identified by its signal at 5.03 ppm. wiley-vch.de The formation of the hydrochloride salt leads to the protonation of the amino group. This causes the adjacent aromatic protons to become deshielded, shifting their signals to a higher frequency (downfield). Furthermore, the protons of the newly formed ammonium (B1175870) group (-NH₃⁺) would typically produce a broad signal.

Table 1: Representative ¹H NMR Data for 4-Vinylaniline (Free Base) Note: The exact chemical shifts can vary based on the solvent and concentration. Data for the hydrochloride salt would show downfield shifts for aromatic protons.

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity |

| Vinyl (-CH=CH₂) | 5.0 - 6.8 | m (complex) |

| Aromatic (C₆H₄) | 6.6 - 7.4 | m |

| Amine (-NH₂) | ~3.7 | s (broad) |

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For 4-vinylaniline, signals corresponding to the two vinyl carbons and the six aromatic carbons (four of which are unique due to symmetry) are observed.

The protonation of the amine in 4-Vinylaniline hydrochloride significantly impacts the chemical shifts of the carbon atoms. The carbon atom directly bonded to the nitrogen (C4) and the carbons at the ortho positions (C3 and C5) experience a downfield shift due to the electron-withdrawing effect of the -NH₃⁺ group.

Table 2: Representative ¹³C NMR Data for 4-Vinylaniline (Free Base) Note: Data for the hydrochloride salt would show downfield shifts, especially for C4, C3, and C5.

| Carbon Type | Chemical Shift (δ) Range (ppm) |

| Vinyl (=CH₂) | ~112 |

| Vinyl (-CH=) | ~136 |

| Aromatic (C-NH₂) | ~146 |

| Aromatic (C-CH) | ~137 |

| Aromatic (CH) | ~127 |

| Aromatic (CH) | ~115 |

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific frequencies. This provides a molecular "fingerprint" and identifies the functional groups present.

FTIR spectroscopy is a key method for identifying the functional groups in this compound. The spectrum of the free base, 4-vinylaniline, shows characteristic absorption bands for the N-H bonds of the primary amine, the C=C bonds of the vinyl group and aromatic ring, and C-H bonds. nist.gov

For this compound, the FTIR spectrum is markedly different. The most notable change is in the N-H stretching region. Instead of the two sharp peaks for the primary amine (-NH₂), the ammonium salt (-NH₃⁺) exhibits a very broad and strong absorption band, typically spanning from 2800 to 3200 cm⁻¹. This broad band is due to the various stretching vibrations of the N-H bonds and often overlaps with C-H stretching absorptions. Additionally, a distinct bending vibration for the ammonium group appears in the 1600-1500 cm⁻¹ region. The reaction of 4-vinylaniline with other molecules can be monitored by the appearance of new characteristic bands, such as the amide bond vibration observed between 1613–1745 cm⁻¹ when it reacts with thiodiglycolic acid. grafiati.com

Table 3: Key FTIR Absorption Bands for 4-Vinylaniline and Expected Changes for its Hydrochloride Salt

| Functional Group | Wavenumber (cm⁻¹) (4-Vinylaniline) | Expected Appearance in this compound |

| N-H Stretch (Amine) | 3350-3450 (two sharp bands) | Replaced by very broad, strong N-H stretch (Ammonium) from ~2800-3200 |

| C-H Stretch (Aromatic/Vinyl) | 3000-3100 | Often obscured by broad ammonium stretch |

| C=C Stretch (Aromatic) | 1600-1630 | Present |

| C=C Stretch (Vinyl) | ~1630 | Present |

| N-H Bend (Amine) | 1580-1620 | Replaced by N-H bend (Ammonium) around 1500-1600 |

| C-H Bend (Vinyl out-of-plane) | 910-990 | Present |

Chromatographic Techniques for Purity and Compositional Analysis

Chromatography is essential for separating a compound from a mixture, making it indispensable for determining the purity and analyzing the composition of this compound samples.

HPLC is a highly efficient separation technique used to determine the purity of this compound. The most common mode for this type of analysis is reversed-phase HPLC. In this method, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase.

The purity of aniline (B41778) homologs is routinely assessed using a C18 column with a mobile phase such as a methanol (B129727) and water mixture. sigmaaldrich.com For 2-vinylaniline (B1311222) hydrochloride, a similar setup using a C18 column with an acetonitrile (B52724) and water mobile phase has been reported to confirm purity greater than 99%. A UV detector is typically used for detection, as the aromatic ring of the molecule strongly absorbs UV light, commonly monitored at 254 nm. sigmaaldrich.com

Table 4: Typical HPLC Conditions for Purity Analysis of this compound

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 15 cm x 4.6 mm, 5 µm particles) sigmaaldrich.com |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile (or Methanol) and Water sigmaaldrich.com |

| Flow Rate | 1.0 mL/min sigmaaldrich.com |

| Temperature | 30 °C sigmaaldrich.com |

| Detector | UV at 254 nm sigmaaldrich.com |

Electrochemical Characterization Methods

Cyclic Voltammetry (CV) is an essential electrochemical technique used to investigate the redox properties and electropolymerization behavior of electroactive species like 4-vinylaniline. The process involves scanning the potential of an electrode in a solution containing the monomer and observing the resulting current. The first potential scan typically reveals an oxidation peak corresponding to the monomer. arxiv.org With continuous cycling, new redox peaks emerge, indicating the deposition and electrochemical activity of the growing polymer film on the electrode surface. arxiv.orgbiointerfaceresearch.com

In the characterization of composite materials, such as poly(4-vinylaniline)/polyaniline (PVAN/PANI) bilayers on bacterial cellulose (B213188), CV is used to confirm the electrochemical behavior. nih.gov Studies have shown that these composites exhibit distinct redox peaks. For example, a BC/PVAN/PANI nanocomposite displayed redox peaks at approximately +0.74 V during the positive (anodic) scan and -0.70 V during the reverse (cathodic) scan at a scan rate of 100 mV·s⁻¹. nih.govlboro.ac.uk These peaks are characteristic of the electrochemical transitions of the polyaniline component within the bilayer structure. nih.govlboro.ac.uk The growth of the polymer is often visually confirmed by the increasing intensity of the current peaks with each successive cycle. biointerfaceresearch.com

Table 2: Cyclic Voltammetry Peak Potentials for a PVAN/PANI Nanocomposite This table shows the characteristic anodic and cathodic peak potentials from a cyclic voltammogram of a Bacterial Cellulose/Poly(4-vinylaniline)/Polyaniline (BC/PVAN/PANI) nanocomposite.

| Scan Direction | Peak Potential (V vs. Ag/AgCl) | Scan Rate |

| Anodic (Positive) | +0.74 | 100 mV/s |

| Cathodic (Reverse) | -0.70 | 100 mV/s |

| Data sourced from Loughborough University Research Repository and PubMed. nih.govlboro.ac.uk |

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique for probing the electrochemical properties of materials at interfaces. It is particularly useful for characterizing the charge-transfer resistance (Rct) and capacitive properties of conductive polymer films.

For materials derived from 4-vinylaniline, such as poly(4-vinylaniline)/polyaniline (PVAN/PANI) functionalized composites, EIS provides insights into their electrical performance. nih.gov In a study of a bilayer of PVAN/PANI on bacterial cellulose, EIS was used to evaluate the interface. lboro.ac.uk The analysis revealed a very low charge-transfer resistance of 21 Ω, indicating efficient charge transfer at the electrode-polymer interface. nih.govlboro.ac.uk This low resistance is a key indicator of the high electrical performance of the composite material. nih.gov EIS has also been applied to evaluate the anticorrosion properties of stainless steel surfaces coated with PVAN-PANI bilayers, demonstrating the technique's versatility. acs.org

Table 3: Electrochemical Impedance Spectroscopy Findings for a PVAN/PANI Composite This table highlights the key parameters obtained from EIS analysis of a Bacterial Cellulose/Poly(4-vinylaniline)/Polyaniline (BC/PVAN/PANI) nanocomposite.

| Parameter | Value | Significance |

| Charge-Transfer Resistance (Rct) | 21 Ω | Indicates high electrical performance and efficient charge transfer. |

| Capacitance | 39 µF | Reflects the charge storage capability of the material. |

| Data sourced from Loughborough University Research Repository and PubMed. nih.govlboro.ac.uk |

Surface and Morphological Analysis

Scanning Electron Microscopy (SEM) and High-Resolution Transmission Electron Microscopy (HRTEM) are indispensable tools for visualizing the surface morphology and internal structure of materials derived from 4-vinylaniline.

SEM analysis of an imprinted polymer made from 4-vinyl aniline and divinylbenzene (B73037) (DVB) revealed a coarse-grained texture with a granular morphology. tandfonline.com The particles observed had a diameter range of 10–500 μm. tandfonline.com In other applications, a poly(4-vinylaniline) interlayer was found to promote the formation of a uniform polyaniline (PANI) layer with distinct nanofiber- and nanorod-like supramolecular structures. lboro.ac.uk HRTEM, often coupled with Energy Dispersive X-ray Spectroscopy (EDS), provides even greater detail at the nanoscale, confirming the composition and structure of composite materials, such as the formation of P(VAn-g-PANI) hollow nanospheres or bilayer coatings on substrates like bacterial cellulose. lboro.ac.ukscribd.com These techniques are crucial for correlating the synthesis process with the final material architecture and properties. lboro.ac.uk

Table 4: Morphological Characteristics of Poly(4-vinylaniline)-Based Materials This table summarizes the morphological features of different materials incorporating poly(4-vinylaniline) as observed by SEM and HRTEM.

| Material | Analytical Technique | Observed Morphology | Key Dimensions |

| Imprinted poly(4-vinyl aniline-co-DVB) | SEM | Coarse-grained, granular texture | 10–500 μm particle diameter |

| BC/PVAN/PANI Nanocomposite | SEM/HRTEM | Uniform PANI layer with nanofiber- and nanorod-like structures | ~2 µm bilayer thickness |

| Data sourced from Taylor & Francis Online and Loughborough University. tandfonline.comlboro.ac.uk |

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. It is used to analyze the surface texture and the distribution of components in composite materials containing 4-vinylaniline derivatives.

In a study of hydrogel ophthalmic lenses incorporating 4-vinylaniline and zinc oxide (ZnO) nanoparticles, AFM was used to analyze the surface conditions. semanticscholar.org The analysis revealed that ZnO nanoparticles, with dimensions of approximately 50-70 nm, were evenly distributed across the polymer surface. semanticscholar.org This uniform distribution is important for the functional properties of the material. AFM has also been utilized to measure the surface topography and potential of perovskite films that were modified with molecules derived from 4-vinylaniline, showcasing its utility in advanced materials science. rsc.org

Table 5: Atomic Force Microscopy Analysis of a 4-Vinylaniline Composite This table presents the findings from an AFM study on a hydrogel containing 4-vinylaniline and ZnO nanoparticles.

| Material Component | Analytical Technique | Observation | Particle Dimensions |

| ZnO Nanoparticles in a 4-Vinylaniline Hydrogel | AFM | Evenly distributed particles on the surface | ~50 - 70 nm |

| Data sourced from Semantic Scholar. semanticscholar.org |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical state of the elements within a material. For this compound, XPS is particularly valuable for confirming the protonation of the amine group and analyzing the surface chemistry of polymers derived from it.

When analyzing the compound, the high-resolution N 1s core-level spectrum is of primary interest. The nitrogen atom in the unprotonated aniline group (amine) exhibits a characteristic binding energy. Upon formation of the hydrochloride salt, this nitrogen becomes protonated (-NH3+), resulting in a distinct shift to a higher binding energy. This shift provides unambiguous evidence of salt formation. A study on the closely related polyaniline hydrochloride demonstrated that XPS can quantitatively differentiate between amine, imine, and positively charged protonated nitrogen species. nus.edu.sg The positively charged nitrogen component appears as a high-binding-energy shoulder on the N 1s peak. nus.edu.sg

Similarly, the C 1s spectrum can be deconvoluted to identify carbon atoms in their different chemical environments: the vinyl group (C=C), the aromatic ring (C-C, C-H), and the carbon atom bonded to the nitrogen (C-N). The Cl 2p spectrum is also analyzed to confirm the presence of the chloride counter-ion. nus.edu.sg

Table 1: Expected XPS Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) Range | Significance |

|---|---|---|---|

| N 1s | Protonated Amine (-NH3+) | ~401-402 | Confirms the presence of the hydrochloride salt. |

| N 1s | Unprotonated Amine (-NH2) | ~399-400 | Indicates incomplete protonation or presence of the free base. |

| C 1s | C=C (vinyl, aromatic) | ~284.5-285.0 | Identifies the unsaturated carbon structures. |

| C 1s | C-N | ~285.5-286.5 | Identifies the carbon-nitrogen bond. |

Note: Exact binding energies can vary based on instrument calibration and sample charging.

Thermal Analysis Techniques

Thermal analysis techniques are essential for determining the stability and decomposition profile of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides crucial information about the thermal stability, decomposition temperatures, and the amount of residual mass of the material. For this compound, TGA is used to understand its degradation pathway. The analysis of materials derived from 4-vinylaniline, such as poly(4-vinylaniline)/polyaniline bilayers, shows how these techniques are applied to assess thermal resistance. lboro.ac.ukresearchgate.net

A typical TGA thermogram for a compound like this compound would likely show a multi-stage decomposition. An initial weight loss at lower temperatures might be attributable to the loss of adsorbed water or the release of HCl gas. Subsequent weight loss at higher temperatures corresponds to the degradation of the organic vinylaniline structure. The temperature at which significant weight loss begins is a key indicator of the compound's thermal stability.

Table 2: Representative TGA Data Interpretation for an Amine Hydrochloride

| Temperature Range | Weight Loss Event | Interpretation |

|---|---|---|

| < 150 °C | Minor initial loss | Loss of moisture or volatile impurities. |

| 150 - 250 °C | First major loss | Dehydrochlorination (loss of HCl). |

| > 250 °C | Subsequent loss(es) | Decomposition and carbonization of the organic backbone. |

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. malvernpanalytical.comsevenstarpharm.com It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions. netzsch.com

For this compound, the primary application of DSC is to determine its melting point. The melting point of the hydrochloride salt is expected to be significantly different from that of its free base, 4-vinylaniline. For instance, a comparative study on haloperidol (B65202) and its hydrochloride salt showed a melting point of 151.4 °C for the free base and 230.8 °C for the hydrochloride salt, demonstrating the substantial increase in melting temperature upon salt formation. researchgate.net A similar sharp endothermic peak would be observed for this compound, providing a precise value for its melting point and an indication of its purity. A broader peak might suggest the presence of impurities.

Table 3: Comparison of Thermal Transitions via DSC

| Compound | Thermal Event | Typical Temperature | Significance |

|---|---|---|---|

| 4-Vinylaniline (Free Base) | Melting Point (Endotherm) | 23-24 °C | Reference point for the unprotonated form. |

X-ray Diffraction (XRD) for Structural Confirmation

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the crystalline structure of materials. anton-paar.comrigaku.com It works by directing X-rays onto a sample and measuring the scattering angles of the diffracted beams. The resulting diffraction pattern serves as a unique "fingerprint" of the crystalline solid.

XRD is essential for confirming the crystalline nature of this compound. The analysis can distinguish between amorphous (disordered) and crystalline (ordered) materials. rigaku.com Furthermore, XRD is highly effective in differentiating between various salt forms and the free base of a compound. thermofisher.com The diffraction pattern of this compound will be distinctly different from that of 4-vinylaniline due to the changes in the crystal lattice caused by the incorporation of the chloride ion and the protonation of the amine group. The positions (2θ angles) and relative intensities of the diffraction peaks are used to identify the specific crystalline phase of the material. rigaku.com

Table 4: Expected XRD Pattern Characteristics

| Parameter | Description | Application to this compound |

|---|---|---|

| Peak Positions (2θ) | Angles where constructive interference occurs, governed by Bragg's Law. rigaku.com | Provides a unique fingerprint for the hydrochloride salt's crystal structure. |

| Peak Intensities | The height of the diffraction peaks. | Relates to the arrangement of atoms within the crystal lattice. |

| Peak Broadening | The width of the diffraction peaks. | Can provide information on crystallite size and lattice strain. |

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. It is used to study electronic transitions within a molecule. For this compound, the UV-Vis spectrum provides information about the chromophoric parts of the molecule—namely, the vinyl-substituted aromatic ring.

The spectrum is characterized by one or more absorption bands, with the position of maximum absorbance (λmax) being particularly important. The π → π* transitions of the aromatic system and the vinyl group are responsible for the main absorption features. Protonation of the aniline nitrogen to form the hydrochloride salt typically leads to a hypsochromic shift (a shift to a shorter wavelength or blue shift) of the primary absorption band compared to the free base. This is because the lone pair of electrons on the nitrogen, which extends conjugation with the aromatic ring in the free base, becomes engaged in the N-H bond upon protonation, thus altering the electronic structure of the chromophore. utwente.nl The verification of synthesized products containing 4-vinylaniline often involves UV-Vis spectroscopy to confirm these characteristic electronic properties. utwente.nl

Table 5: Expected UV-Vis Absorption Data

| Compound Form | Expected λmax | Electronic Transition | Interpretation |

|---|---|---|---|

| 4-Vinylaniline (Free Base) | Longer Wavelength (e.g., ~280-300 nm) | π → π* | Extended conjugation from -NH2 lone pair with the aromatic ring. |

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Molecular Properties and Interactions

Density Functional Theory (DFT) has been extensively employed to investigate the molecular properties of 4-vinylaniline (B72439) and its polymeric forms. DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d), 6-311++G), provide optimized molecular geometries that show good agreement with experimental data from techniques like single-crystal X-ray diffraction. mdpi.com

Theoretical vibrational analysis through DFT helps in assigning experimental FT-IR and FT-Raman spectral bands. core.ac.uk Although calculated vibrational wavenumbers are typically higher than experimental values due to the neglect of anharmonicity, scaling procedures can be applied for better correlation. core.ac.uk

DFT studies have also been crucial in understanding intermolecular interactions. For instance, in the context of molecularly imprinted polymers, DFT calculations confirmed the formation of hydrogen bonds between the –NH2 group of poly(4-vinylaniline) and nitrogen-containing molecules like pyridine (B92270). tandfonline.com These calculations can elucidate the nature of these interactions, such as hydrogen-bonding energy and electron transfer, which are vital for applications like selective adsorption. tandfonline.com Furthermore, DFT has been used to study orbital hybridization effects in block copolymers containing 4-vinylaniline, revealing how these effects can enhance interfacial compatibility in nanocomposites.

Investigations into the selective hydrogenation of 4-nitrostyrene (B89597) to 4-vinylaniline have utilized DFT to understand catalyst-substrate interactions. nih.govresearchgate.net These calculations reveal how the nitro group adsorbs onto the catalyst surface and how intermetallic nanoparticle catalysts can kinetically facilitate the hydrogenation process. nih.govresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of 4-Vinylaniline and Related Systems

| Study Focus | DFT Functional | Basis Set | Application |

| Molecular Geometry & Vibrational Frequencies | B3LYP | 6-31G(d) | Characterization of 4-aminoantipyrine (B1666024) derivatives. mdpi.com |

| Intermolecular Interactions | B3LYP | 6-311++G | Analysis of hydrogen bonding in imprinted polymers. tandfonline.com |

| Reaction Mechanisms | B3LYP | 6-31+G* | Study of acetylene (B1199291) addition to aniline (B41778). semanticscholar.org |

| Electronic Properties | B3LYP | 6-31G(d) | Calculation of HOMO/LUMO energies for hole-transport materials. rsc.org |

| Excited-State Properties | CAM-B3LYP, PBE1PBE | cc-pVDZ | Simulation of absorption and emission spectra. rsc.org |

Molecular Dynamics Simulations for Polymeric Systems

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and large-scale organization of polymeric systems derived from 4-vinylaniline. While specific MD studies on poly(4-vinylaniline hydrochloride) are not extensively detailed in the provided results, the principles are well-established for similar polymer systems.

MD simulations can model the solvation of polymer particles and the effective forces between them, which is crucial for understanding the stability of polymer colloids in dispersion. researchgate.net For instance, simulations can reveal how hydrophobic and Coulombic interactions compete and influence the aggregation or stability of nanoparticles in aqueous environments. researchgate.net In the context of drug delivery systems using poly(beta-amino ester)s, coarse-grained MD simulations have been used to model the assembly of polymers with siRNA, providing insights into nanoparticle structure and the influence of polymer lipophilicity and buffer conditions. nih.gov These computational models can accurately predict properties like the effective N/P (nitrogen-to-phosphate) ratio, which can be validated by experimental techniques like NMR. nih.gov Such simulations are invaluable for understanding how poly(4-vinylaniline)-based materials might self-assemble or interact with biological molecules, guiding the design of materials for applications like biosensors and drug delivery.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions involving 4-vinylaniline, from its synthesis to its polymerization and subsequent reactions. These studies involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation barriers.

For example, the mechanism of forming N-vinylaniline from aniline and acetylene in a superbasic medium has been investigated using DFT. semanticscholar.org The calculations traced the reaction pathway from the deprotonation of aniline to form an anion, its subsequent addition to the acetylene triple bond via a transition state (TS1→2) with a calculated activation barrier (ΔG‡) of 23.6 kcal/mol, and the formation of the final product. semanticscholar.org

In the context of catalysis, quantum chemical studies help to understand selectivity. DFT calculations on the hydrogenation of 4-nitrostyrene have been used to compare different reaction pathways and explain the high selectivity towards 4-vinylaniline observed with certain catalysts. researchgate.net These studies can analyze the adsorption energies of reactants on catalyst surfaces and the energy barriers for different steps, such as N─O bond cleavage versus hydrogenation of the vinyl group. nih.govresearchgate.net For instance, calculations have shown that on specific single-atom alloy catalysts, the host-guest metal interaction at the interface facilitates the selective hydrogenation of the nitro group. nih.gov

Haptic quantum chemistry is an emerging technique that allows researchers to physically experience the quantum mechanical forces between reactants, providing an intuitive way to screen potential energy surfaces and explore reaction mechanisms. nih.gov

Prediction of Electronic Structures and Optical Properties

Computational methods are widely used to predict the electronic and optical properties of 4-vinylaniline and its derivatives, which is crucial for their application in electronic and optoelectronic devices.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters determining the electronic behavior of a molecule. nist.govwuxibiology.com The energy difference between them, the HOMO-LUMO gap, is a critical factor that influences the molecule's reactivity and its optical absorption and emission characteristics. wuxibiology.com DFT calculations are routinely used to compute these values. For a dendrimer containing N,N-diphenyl-4-vinylaniline units, the HOMO and LUMO energy levels were determined to be -5.16 eV and -2.64 eV, respectively, from cyclic voltammetry data, which informs its potential use in electronic memory devices. sioc-journal.cn

Time-dependent DFT (TD-DFT) is the standard method for calculating excited-state properties, such as UV-vis absorption spectra. acs.orgmdpi.com By optimizing geometries in the ground state and then calculating vertical excitation energies, TD-DFT can predict the absorption maxima (λ_max) of molecules. These theoretical predictions often show good correlation with experimental spectra. For example, TD-DFT calculations have been used to understand the structure-property relationships in various dyes and polymers, explaining how different substituents affect the electronic transitions and, consequently, the color and photophysical properties. rsc.orgnih.govbohrium.com These theoretical insights are vital for the rational design of new materials with tailored optical properties for applications like organic light-emitting diodes (OLEDs) and sensors. rsc.org

Applications in Advanced Materials Science and Synthetic Chemistry

Conductive Polymers and Organic Electronics

4-Vinylaniline (B72439) hydrochloride serves as a crucial monomer in the fabrication of conductive polymers, which are integral to the advancement of organic electronics. Its unique molecular structure, featuring both a polymerizable vinyl group and a conductive aniline (B41778) moiety, allows for the synthesis of polymers with tailored electronic and physical properties.

Electrochemical Devices (e.g., Sensors, Batteries)

The polymerization of 4-vinylaniline is a key process in developing materials for electrochemical devices. For instance, it is used to create poly(4-vinylaniline) (P4VA) and can be copolymerized with aniline to form polyvinylaniline/polyaniline (PVAN/PANI) bilayers. sigmaaldrich.comkrackeler.comsigmaaldrich.com These conductive polymers are instrumental in modifying substrates like bacterial cellulose (B213188) (BC) nanofibril networks to construct electrochemical biosensors. sigmaaldrich.comkrackeler.comsigmaaldrich.comnih.gov Such biosensors have shown potential in applications like nerve regenerative medicine. sigmaaldrich.comkrackeler.comsigmaaldrich.com